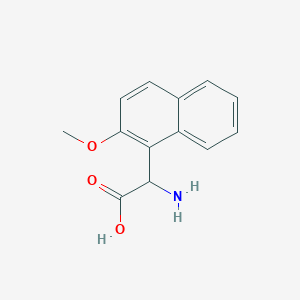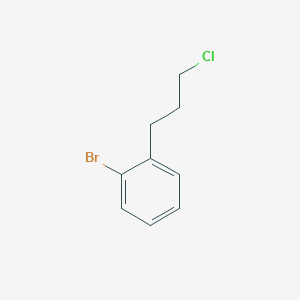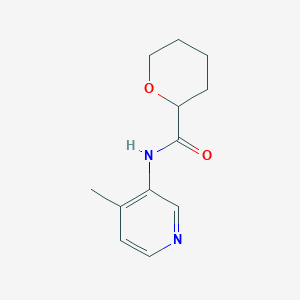
Amino-(2-methoxy-naphthalen-1-YL)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino-(2-methoxy-naphthalen-1-YL)-acetic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an amino group attached to the acetic acid moiety, with a methoxy group substituted at the second position of the naphthalene ring The molecular formula of this compound is C13H13NO3, and it has a molecular weight of 23125 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Amino-(2-methoxy-naphthalen-1-YL)-acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-naphthalene with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the corresponding acetic acid derivative. This intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Amino-(2-methoxy-naphthalen-1-YL)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, hydroxy derivatives, and various substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Amino-(2-methoxy-naphthalen-1-YL)-acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of dyes, pigments, and other functional materials.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its naphthalene moiety, which exhibits fluorescence properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory agent and its ability to modulate certain biological pathways.
Industry: In the industrial sector, the compound is used in the formulation of specialty chemicals and as an additive in various products.
Mecanismo De Acción
The mechanism of action of Amino-(2-methoxy-naphthalen-1-YL)-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The methoxy and amino groups play a crucial role in the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Amino-(2-methoxy-naphthalen-1-YL)-acetic acid can be compared with other similar compounds, such as:
3-Amino-3-(2-methoxy-naphthalen-1-yl)-propionic acid: This compound has a similar naphthalene structure but differs in the position and type of functional groups attached.
2-Methoxy-naphthalen-1-yl-acetonitrile: This compound contains a nitrile group instead of an amino group, leading to different chemical properties and reactivity.
3-Amino-3-naphthalen-1-yl-propionic acid: This compound lacks the methoxy group, which affects its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
IUPAC Name |
2-amino-2-(2-methoxynaphthalen-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-17-10-7-6-8-4-2-3-5-9(8)11(10)12(14)13(15)16/h2-7,12H,14H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWFZLDEAQGSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-Methylpyrrolidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride](/img/structure/B2820336.png)





![[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2820346.png)






![2,6-difluoro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2820357.png)
